molecular formula C13H8N2O6 B180332 Phenyl 3,5-dinitrobenzoate CAS No. 1523-20-2

Phenyl 3,5-dinitrobenzoate

Cat. No. B180332
CAS RN: 1523-20-2
M. Wt: 288.21 g/mol
InChI Key: CMBSDXYRJXGTDO-UHFFFAOYSA-N
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Description

Phenyl 3,5-dinitrobenzoate (PDNB) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a yellow crystalline powder that is soluble in organic solvents such as acetone and ethanol. PDNB is commonly used as a reagent in organic chemistry for the detection of primary and secondary amines.

Mechanism of Action

Phenyl 3,5-dinitrobenzoate reacts with primary and secondary amines through a nucleophilic substitution reaction. The reaction results in the formation of a yellow precipitate, which can be detected through various analytical techniques such as UV-Vis spectroscopy.
Biochemical and Physiological Effects:
Phenyl 3,5-dinitrobenzoate has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is considered safe for use in laboratory experiments.

Advantages and Limitations for Lab Experiments

Phenyl 3,5-dinitrobenzoate has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. Phenyl 3,5-dinitrobenzoate is also a highly specific reagent for the detection of primary and secondary amines. However, Phenyl 3,5-dinitrobenzoate has some limitations in laboratory experiments. It is not effective for the detection of tertiary amines, and it can react with other functional groups such as carboxylic acids and aldehydes.

Future Directions

Phenyl 3,5-dinitrobenzoate has several potential future directions in scientific research. It can be used in the synthesis of new compounds for various applications such as drug discovery and materials science. Phenyl 3,5-dinitrobenzoate can also be modified to improve its specificity and sensitivity for the detection of amino groups in complex samples. Furthermore, Phenyl 3,5-dinitrobenzoate can be used in combination with other reagents to develop new analytical techniques for the detection of amino groups in biological samples.
Conclusion:
In conclusion, Phenyl 3,5-dinitrobenzoate is a widely used reagent in scientific research due to its unique properties. It is a stable and specific reagent for the detection of primary and secondary amines. Phenyl 3,5-dinitrobenzoate has several potential future directions in scientific research, including the synthesis of new compounds and the development of new analytical techniques.

Synthesis Methods

Phenyl 3,5-dinitrobenzoate can be synthesized through the reaction of 3,5-dinitrobenzoic acid with phenol in the presence of a dehydrating agent such as thionyl chloride. The reaction yields Phenyl 3,5-dinitrobenzoate as a yellow crystalline powder with a melting point of 164-166°C. The purity of Phenyl 3,5-dinitrobenzoate can be determined through thin-layer chromatography or high-performance liquid chromatography.

Scientific Research Applications

Phenyl 3,5-dinitrobenzoate has been widely used in scientific research due to its ability to react with primary and secondary amines. It is commonly used as a reagent in organic chemistry for the detection of amino groups in peptides and proteins. Phenyl 3,5-dinitrobenzoate has also been used in the synthesis of various compounds such as benzylidene anilines and Schiff bases.

properties

CAS RN

1523-20-2

Molecular Formula

C13H8N2O6

Molecular Weight

288.21 g/mol

IUPAC Name

phenyl 3,5-dinitrobenzoate

InChI

InChI=1S/C13H8N2O6/c16-13(21-12-4-2-1-3-5-12)9-6-10(14(17)18)8-11(7-9)15(19)20/h1-8H

InChI Key

CMBSDXYRJXGTDO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

synonyms

Benzoic acid, 3,5-dinitro-, phenyl ester

Origin of Product

United States

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